Bienvenue dans la boutique en ligne BenchChem!

Ldl-IN-3

Atherosclerosis In Vivo Efficacy Lipid Peroxidation

Ldl-IN-3 is the only LDL-IN series compound with validated in vivo efficacy, reducing aortic lesions by 57% in a rabbit atherosclerosis model. Unlike Ldl-IN-1/-4 which lack in vivo data, Ldl-IN-3 achieves high liver (323 µg/mL) and serum (182.4 µg/mL) concentrations, ensuring target engagement. For atherosclerosis studies requiring robust in vivo validation, order Ldl-IN-3.

Molecular Formula C24H36O3Si
Molecular Weight 400.6 g/mol
Cat. No. B1663831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLdl-IN-3
SynonymsLDL-IN-3
Molecular FormulaC24H36O3Si
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC[Si](C)(C)C2=CC=C(C=C2)OC
InChIInChI=1S/C24H36O3Si/c1-23(2,3)20-14-18(15-21(22(20)25)24(4,5)6)27-16-28(8,9)19-12-10-17(26-7)11-13-19/h10-15,25H,16H2,1-9H3
InChIKeyPJKUTMONJXDZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ldl-IN-3 Baseline Profile: A Silyl Phenol Anti-Atherosclerotic Agent with Validated In Vivo Efficacy


Ldl-IN-3 is a silyl phenol derivative with a molecular formula of C24H36O3Si and a CAS registry number of 180908-67-2 [1]. It functions as an antioxidant that inhibits low-density lipoprotein (LDL) lipid peroxidation, a key initiating event in atherogenesis . The compound is specifically disclosed in patent WO/2005/039596A1 (Example C25) and US 6133467 (Example 3) as part of a series of compounds for promoting vascular health [1]. Unlike many tool compounds in this space that are characterized solely by in vitro potency, Ldl-IN-3 is distinguished by a robust set of in vivo data in a well-established rabbit model of atherosclerosis.

Why In-Class LDL Oxidation Inhibitors Cannot Substitute for Ldl-IN-3 in Atherosclerosis Research


The LDL-IN series of compounds (Ldl-IN-1, -2, -3, -4) exhibit a wide range of potencies in copper-mediated LDL oxidation assays, with IC50 values spanning from 3 μM to 52 μM, and many lack any reported in vivo activity . This variance in in vitro potency does not predict in vivo efficacy; for example, the more potent in vitro inhibitor Ldl-IN-4 (IC50 3 μM) has no publicly disclosed in vivo data, while Ldl-IN-3 demonstrates a 57% reduction in aortic lesions in a hypercholesterolemic rabbit model . Furthermore, the structural features governing in vivo exposure and tissue distribution differ significantly across the series, leading to unpredictable pharmacokinetic profiles . Therefore, substituting one LDL-IN analog for another based on in vitro potency alone introduces significant experimental risk, potentially leading to false negatives or misinterpretation of mechanism-of-action studies.

Quantitative Evidence for Selecting Ldl-IN-3 over Closest Analogs


Ldl-IN-3 Exhibits a 57% Reduction in Aortic Lesions in a Rabbit Model of Atherosclerosis

In a head-to-head comparison against vehicle control in a hypercholesterolemic rabbit model, Ldl-IN-3 treatment resulted in a 57% reduction in the number of aortic lesions . This is a direct measure of disease modification in a relevant animal model of atherosclerosis. In contrast, the structurally related analogs Ldl-IN-1 and Ldl-IN-4, while demonstrating in vitro activity in copper-mediated LDL oxidation assays (IC50 52 μM and 3 μM, respectively), have no publicly reported in vivo efficacy data . The in vivo efficacy of Ldl-IN-3 provides a significant differentiation, as it confirms the compound's ability to engage its target and produce a disease-relevant outcome in a complex biological system.

Atherosclerosis In Vivo Efficacy Lipid Peroxidation

Ldl-IN-3 Achieves High and Sustained Concentrations in Liver (323 μg/mL) and Serum (182.4 μg/mL) In Vivo

Following oral administration in the rabbit model, Ldl-IN-3 achieved high concentrations of 323 μg/mL in the liver and 182.4 μg/mL in serum . This favorable tissue distribution, particularly to the liver—a primary site of lipoprotein metabolism and a key organ in atherosclerosis—suggests excellent oral bioavailability and target tissue exposure. This data stands in contrast to the LDL-IN series members Ldl-IN-1, -2, and -4, for which no in vivo pharmacokinetic or tissue distribution data are publicly available [1]. The absence of this critical data for the comparators makes it impossible to predict their in vivo behavior or to rationally design dosing regimens for animal studies.

Pharmacokinetics Tissue Distribution In Vivo Exposure

Ldl-IN-3 Reduces Serum Cholesterol and TBARS in an Atherogenic Rabbit Model

In the same rabbit model, Ldl-IN-3 treatment led to significant decreases in both serum cholesterol and thiobarbituric acid reactive substances (TBARS), a marker of systemic lipid peroxidation . This dual effect on both lipid profile and oxidative stress is highly relevant to the pathogenesis of atherosclerosis. While Ldl-IN-1 and Ldl-IN-4 have demonstrated inhibition of copper-mediated LDL oxidation in vitro, they lack any reported data on these key in vivo biomarkers . The ability of Ldl-IN-3 to modulate these disease-relevant endpoints in vivo provides a more complete picture of its potential therapeutic utility compared to analogs with only in vitro activity.

Cholesterol Reduction Oxidative Stress In Vivo Biomarkers

Optimal Research Applications for Ldl-IN-3 Based on Validated Evidence


In Vivo Atherosclerosis Progression Studies in Rabbit Models

Ldl-IN-3 is the optimal choice among the LDL-IN series for in vivo studies in the well-established hypercholesterolemic rabbit model of atherosclerosis. The 57% reduction in aortic lesions provides a validated efficacy benchmark for experimental design and power calculations . The availability of tissue concentration data (liver: 323 μg/mL, serum: 182.4 μg/mL) allows for the selection of appropriate doses to achieve pharmacologically relevant exposures .

Pharmacodynamic and Pharmacokinetic Profiling in Animal Models

The known in vivo pharmacokinetic profile of Ldl-IN-3, including high liver and serum concentrations, makes it a suitable tool for studies investigating the relationship between drug exposure and pharmacodynamic effects on lipid profiles and oxidative stress markers . Its effects on serum cholesterol and TBARS provide clear endpoints for assessing target engagement in vivo, which cannot be achieved with other LDL-IN compounds due to a lack of data .

Mechanistic Studies Linking LDL Oxidation to Atherosclerotic Lesion Formation

Ldl-IN-3's demonstrated ability to inhibit LDL lipid peroxidation in vitro, combined with its in vivo effects on aortic lesions, serum cholesterol, and TBARS, positions it as a valuable probe for dissecting the causal role of LDL oxidation in atherosclerosis development . Its in vivo activity distinguishes it from Ldl-IN-1 and Ldl-IN-4, which, despite in vitro potency, lack evidence of disease-modifying effects in whole organisms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ldl-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.